molecular formula C6H2BrClFNO B3226680 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride CAS No. 1256914-07-4

5-Bromo-2-fluoro-3-pyridinecarbonyl chloride

Cat. No.: B3226680
CAS No.: 1256914-07-4
M. Wt: 238.44 g/mol
InChI Key: PGGDVNPCOYRXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-pyridinecarbonyl chloride: is a chemical compound with the molecular formula C6H2BrClFNO and a molecular weight of 238.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride typically involves the chlorination of 5-Bromo-2-fluoro-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Bromo-2-fluoro-3-pyridinecarboxylic acid+SOCl25-Bromo-2-fluoro-3-pyridinecarbonyl chloride+SO2+HCl\text{5-Bromo-2-fluoro-3-pyridinecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Bromo-2-fluoro-3-pyridinecarboxylic acid+SOCl2​→5-Bromo-2-fluoro-3-pyridinecarbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: The major products are derivatives of pyridine where the chloride group is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It serves as a building block for the development of molecules with biological activity.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the reactive carbonyl chloride group. This combination of functional groups makes it a versatile intermediate for various chemical reactions, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

5-bromo-2-fluoropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDVNPCOYRXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Reactant of Route 2
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.